molecular formula C14H31NO4Si B15327256 Tert-butyl 3-(tert-butyldimethylsilyloxy)-1-hydroxypropan-2-ylcarbamate

Tert-butyl 3-(tert-butyldimethylsilyloxy)-1-hydroxypropan-2-ylcarbamate

Cat. No.: B15327256
M. Wt: 305.49 g/mol
InChI Key: OKOFEVZCVGPZCQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate: is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The silyl ether group can be substituted under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the silyl protecting group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of free hydroxyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl and amine functionalities .

Biology: In biological research, it can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Industry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate primarily involves its role as a protecting group. The silyl ether and carbamate groups protect sensitive hydroxyl and amine functionalities during chemical reactions. These groups can be selectively removed under specific conditions, allowing for the controlled release of the protected functionalities .

Comparison with Similar Compounds

  • tert-Butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
  • tert-Butyl carbamate
  • tert-Butyl(dimethyl)silyl chloride

Uniqueness: The unique combination of tert-butyl, dimethylsilyl, and carbamate groups in tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate provides it with distinct chemical properties that are not found in simpler compounds. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C14H31NO4Si

Molecular Weight

305.49 g/mol

IUPAC Name

tert-butyl N-[1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)

InChI Key

OKOFEVZCVGPZCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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